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Introduction

Inotuzumab ozogamicin (trade name: Besponsa) is an antibody-drug conjugate (ADC)
approved for the treatment of relapsed or refractory CD22-positive B-cell precursor acute
lymphoblastic leukemia (ALL).[1][2][3] It represents a significant therapeutic advancement,
combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a
calicheamicin derivative.[2][4] This document provides a detailed overview of the
development, mechanism of action, clinical trial data, and administration protocols for
inotuzumab ozogamicin, intended to serve as a comprehensive resource for professionals in
the field of oncology and drug development.

Mechanism of Action

Inotuzumab ozogamicin is a CD22-directed ADC.[5] The humanized IgG4 monoclonal antibody
component, inotuzumab, specifically targets the CD22 antigen, which is expressed on the
surface of B-cells in over 90% of patients with B-cell ALL.[6] The antibody is covalently linked to
N-acetyl-gamma-calicheamicin, a potent cytotoxic agent, via an acid-cleavable linker.[4][5][7]

The mechanism of action involves a multi-step process:
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Binding: The ADC binds to the CD22 receptor on the surface of malignant B-cells.[2][6]
Internalization: Upon binding, the entire ADC-CD22 complex is internalized into the cell.[6][7]

Payload Release: Inside the cell's lysosomes, the acidic environment cleaves the linker,
releasing the N-acetyl-gamma-calicheamicin payload.[2][6][7]

DNA Damage: The released calicheamicin translocates to the nucleus and binds to the
minor groove of DNA, causing double-strand breaks.[5][6][7]

Apoptosis: This irreversible DNA damage induces cell cycle arrest and triggers programmed
cell death (apoptosis).[5][6][8]
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Caption: Mechanism of Action of Inotuzumab Ozogamicin.
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Preclinical Development

Preclinical studies were instrumental in establishing the rationale for the clinical development of
inotuzumab ozogamicin.

¢ In Vitro Studies: Initial research demonstrated that inotuzumab ozogamicin induced potent,
CD22-dependent cytotoxicity in various B-cell malignancy cell lines. The cell death was
confirmed to be mediated by calicheamicin-induced apoptosis.[7]

e In Vivo Models: In animal models of non-Hodgkin's lymphoma (NHL), inotuzumab
ozogamicin demonstrated significant tumor regression, both as a single agent and in
combination with rituximab.[9] The ADC's ability to specifically deliver the cytotoxic payload
to tumor cells while minimizing systemic exposure improved its therapeutic index compared
to the unconjugated toxin.[7]

e Pharmacology: The mechanism of action, inducing DNA double-strand breaks, was found to
be independent of the cell cycle, suggesting potential efficacy against less aggressive,
slower-proliferating lymphomas.[9]

Clinical Development

The clinical development program for inotuzumab ozogamicin has encompassed Phase I, I,
and Il trials, primarily focusing on relapsed/refractory ALL.

Phase | Trials

Phase | studies were designed to determine the maximum tolerated dose (MTD), safety profile,
and pharmacokinetic properties of inotuzumab ozogamicin.

e Adults: An early dose-escalation study established the MTD at 1.8 mg/m2 per cycle.[7]

o Pediatrics: A Phase | study in pediatric patients with relapsed/refractory CD22-positive ALL
(ITCC-059) established the recommended Phase 2 dose (RP2D) as 1.8 mg/m? per course,
consistent with the adult dose.[10] This study showed a high overall response rate of 80%.
[10] Another Phase | study in Japan (INO-Ped-ALL-1) confirmed the tolerability and efficacy
at this dose level in a pediatric population.[11]
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Phase Il Trials

Phase Il trials aimed to evaluate the efficacy and further characterize the safety of inotuzumab
o0zogamicin in specific patient populations.

o Pediatrics (AALL1621): The Children's Oncology Group (COG) AALL1621 trial, a single-arm
Phase Il study, enrolled patients aged 1-21 years with relapsed/refractory CD22-positive B-
ALL.[12][13] The trial demonstrated significant efficacy, providing a bridge to potentially
curative therapies like hematopoietic stem cell transplantation (HSCT).[13][14]

e Minimal Residual Disease (MRD): A Phase Il trial investigated the use of inotuzumab
ozogamicin in ALL patients in complete remission but with detectable MRD.[15][16] The
study found that the drug was effective at eradicating MRD, with a 69% response rate (MRD
negativity), leading to favorable survival outcomes.[15][16]

Table 1: Key Phase Il Clinical Trial Results

Trial Identifier AALL1621[12][13]

Pediatric/Adolescent (1-21 years) with R/R

Patient Population
CD22+ B-ALL

Number of Patients (evaluable) 48

) ) Complete Remission (CR) or CR with
Primary Endpoint ) )
incomplete count recovery (CRi) rate

CR/CRi Rate after Cycle 1 58.3%

MRD Negativity (<0.01%) in Responders 66.7%

Delayed count recovery, elevated liver enzymes

Key Adverse Events o )
(ALT, hyperbilirubinemia).[12]

Phase Ill Trial (INO-VATE ALL)

The pivotal, open-label, randomized Phase lll trial, INO-VATE ALL (Study 1022), compared the
efficacy and safety of inotuzumab ozogamicin with standard intensive chemotherapy in adult
patients with relapsed or refractory CD22-positive ALL.[17][18][19]
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o Experimental Protocol: INO-VATE ALL Study Design

o Objective: To compare the efficacy (complete remission and overall survival) and safety of
inotuzumab ozogamicin versus investigator's choice of standard of care (SoC)
chemotherapy.[20][21]

o Patient Population: 326 adult patients with relapsed or refractory CD22-positive B-cell
precursor ALL who had received one or two prior induction chemotherapy regimens.[18]
[19][22]

o Randomization: Patients were randomized 1:1 to receive either inotuzumab ozogamicin or
SoC chemotherapy (options included FLAG, ara-C plus mitoxantrone, or high-dose ara-C).
[23]

o Treatment Arms:

» |Inotuzumab Ozogamicin Arm: Received 1.8 mg/m2 per 21-28 day cycle (0.8 mg/m2 on
Day 1, 0.5 mg/m2 on Days 8 and 15) for up to 6 cycles.[19]

» Standard of Care (SoC) Arm: Received investigator's choice of intensive chemotherapy.

o Primary Endpoints: Complete remission with or without incomplete hematologic recovery
(CR/CRI) and Overall Survival (OS).[17][18][21]

o Secondary Endpoints: Included duration of remission, progression-free survival (PFS),
rate of MRD negativity, and rate of subsequent HSCT.[21]
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Caption: Simplified workflow of the Phase Il INO-VATE ALL clinical trial.
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e Results: The INO-VATE ALL study met its primary endpoint, demonstrating superior efficacy
for inotuzumab ozogamicin compared to standard chemotherapy.

Table 2: Efficacy Results
from the INO-VATE ALL
Phase Il Trial

) Inotuzumab Ozogamicin Standard Chemotherapy
Endpoint
(n=164) (n=162)
_ 80.7%[18] (73.8% in final 29.4%[18] (30.9% in final
CR/CRi Rate ] ]
analysis[19]) analysis[19])
MRD Negativity Rate (among
78.4%[18] 28.1%[18]
responders)
Median Progression-Free
] 5.0 months 1.8 months
Survival (PFS)
Median Overall Survival (OS) 7.7 months[18] 6.7 months[18]
Patients Proceeding to HSCT 41%[18] 11%][18]

Application Protocols: Dosing and Administration

Proper dosing and administration are critical for maximizing efficacy and managing toxicity.

Premedication and Cytoreduction

» Premedication: To minimize infusion-related reactions, premedication with a corticosteroid,
an antipyretic, and an antihistamine is recommended prior to each dose.[1][24][25]

e Cytoreduction: For patients with high circulating blast counts (=10,000/mm3), cytoreduction
with agents like hydroxyurea, steroids, or vincristine is recommended before the first dose to
reduce the risk of tumor lysis syndrome (TLS).[1][24]

Dosing Regimen

Inotuzumab ozogamicin is administered as an intravenous infusion over one hour.[1][25] The
dosing is divided into cycles, with adjustments made based on patient response.
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e Cycle 1 (3 weeks, may be extended to 4):

o

Total Dose: 1.8 mg/m?2

[¢]

Day 1: 0.8 mg/m2?[1][26]

o

Day 8: 0.5 mg/m?[1][26]

[e]

Day 15: 0.5 mg/m?[1][26]

e Subsequent Cycles (4 weeks):

o For patients who achieve CR or CRi:

Total Dose: 1.5 mg/m?2

Day 1: 0.5 mg/m?[1][26]

Day 8: 0.5 mg/m?[1][26]

Day 15: 0.5 mg/m?[1][26]

o For patients who DO NOT achieve CR or CRi:

Total Dose: 1.8 mg/m?

Day 1: 0.8 mg/m?[1][26]

Day 8: 0.5 mg/m?[1][26]

Day 15: 0.5 mg/m?[1][26]

Treatment should be discontinued if a patient does not achieve CR or CRi within 3 cycles.[1]
For patients proceeding to HSCT, 2-3 cycles are recommended, while those not proceeding to
HSCT may receive a maximum of 6 cycles.[1][22]
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Caption: Dosing protocol for Inotuzumab Ozogamicin based on patient response.

Reconstitution and Administration Protocol

+ Reconstitution: Reconstitute each single-dose vial with 4 mL of Sterile Water for Injection to
obtain a concentration of 0.25 mg/mL.[26] Swirl gently; do not shake.

¢ Dilution: Withdraw the required volume from the vial(s) and further dilute in a 50 mL infusion
bag of 0.9% Sodium Chloride Injection to a final concentration between 0.01 to 0.1 mg/mL.
[27]
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o Administration: Infuse the diluted solution intravenously over 60 minutes at room
temperature.[28] Protect the solution from light during administration.[27] The total time from
reconstitution to the end of administration should not exceed 8 hours.[26]

e Monitoring: Patients should be observed during the infusion and for at least one hour after
completion for signs of infusion-related reactions.[1]

Safety Profile and Management

The safety profile of inotuzumab ozogamicin has been well-characterized, with specific
warnings and precautions.
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Table 3: Common and Serious Adverse
Reactions

Most Common Adverse Reactions (=20%)

Thrombocytopenia, neutropenia, anemia,
leukopenia, infection, pyrexia (fever), nausea,
vomiting, headache, hemorrhage, fatigue,
abdominal pain, increased liver transaminases,

hyperbilirubinemia.[29]

Serious Adverse Reactions

Hepatotoxicity, including Veno-occlusive
Disease (VOD)/Sinusoidal Obstruction
Syndrome (SOS): This is a major risk, with fatal
and life-threatening cases reported, particularly
in patients who undergo HSCT after treatment.
[23][29] Close monitoring of liver function is

critical.

Increased Post-HSCT Non-Relapse Mortality
(NRM): A higher rate of NRM was observed in
patients who received inotuzumab ozogamicin
prior to HSCT compared to chemotherapy.[6]
[29]

Myelosuppression: Severe, life-threatening, and
fatal complications from myelosuppression,
including infections and hemorrhagic events,

can occur.[6][29]

Infusion-Related Reactions: Generally mild to
moderate, but can require interruption or

discontinuation of treatment.[6][29]

QT Interval Prolongation: Can occur in a small
percentage of patients; ECG and electrolyte
monitoring are recommended, especially for at-
risk patients.[6][22]

Management of Toxicities: Dose interruption, reduction, or permanent discontinuation may be

required to manage adverse events.[24] If the dose is reduced due to toxicity, it should not be
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re-escalated.[24]

Conclusion

Inotuzumab ozogamicin (Besponsa) is a potent, targeted therapy that has demonstrated
superior efficacy compared to standard chemotherapy for adults with relapsed or refractory
CD22-positive B-cell precursor ALL. Its development from preclinical models to a successful
Phase Ill trial highlights the potential of the ADC platform in oncology. The detailed protocols for
administration and toxicity management are essential for its safe and effective use in the
clinical setting. Ongoing research continues to explore its role in combination therapies and in
other patient populations, aiming to further improve outcomes for patients with this challenging
disease.[30][31]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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